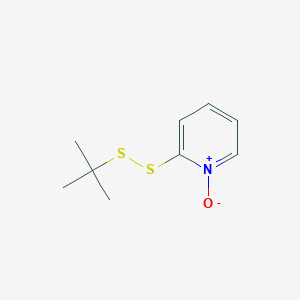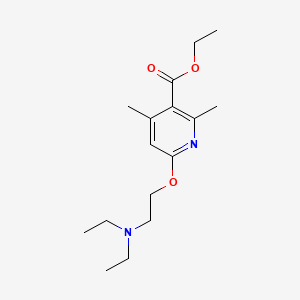
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, an ethyl ester group, and a diethylaminoethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester involves several steps. One common synthetic route includes the esterification of 3-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then reacted with 2-(diethylamino)ethanol under basic conditions to introduce the diethylaminoethoxy group. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene or dichloromethane .
Análisis De Reacciones Químicas
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can interact with biological receptors or enzymes, leading to modulation of their activity. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .
Comparación Con Compuestos Similares
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester can be compared with other pyridinecarboxylic acid derivatives such as:
Nicotinic acid (3-Pyridinecarboxylic acid): Known for its role as a vitamin (Niacin) and its use in treating hyperlipidemia.
Isonicotinic acid (4-Pyridinecarboxylic acid): Used as an intermediate in the synthesis of various pharmaceuticals, including anti-tuberculosis drugs.
Picolinic acid (2-Pyridinecarboxylic acid): Studied for its potential role in metal ion chelation and its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acid derivatives.
Propiedades
Número CAS |
18617-57-7 |
|---|---|
Fórmula molecular |
C16H26N2O3 |
Peso molecular |
294.39 g/mol |
Nombre IUPAC |
ethyl 6-[2-(diethylamino)ethoxy]-2,4-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-6-18(7-2)9-10-21-14-11-12(4)15(13(5)17-14)16(19)20-8-3/h11H,6-10H2,1-5H3 |
Clave InChI |
JZSQKBFTMGAWNM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=NC(=C(C(=C1)C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


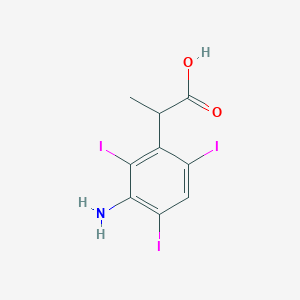



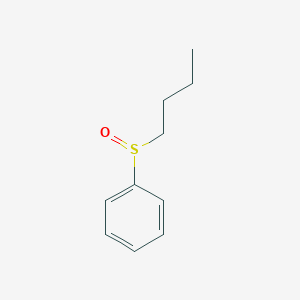
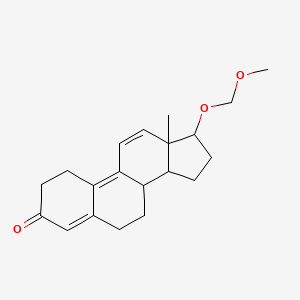
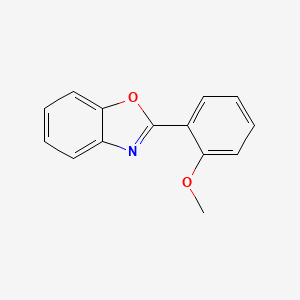
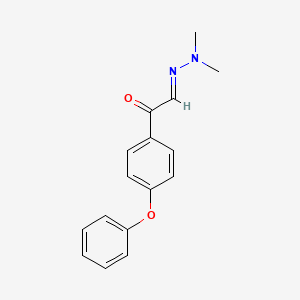


![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)


